5'-Demethoxycyrtonesin A

描述

5'-Demethoxycyrtonesin A (CAS: 1179524-22-1) is a specialized organic compound with applications in pharmaceutical and biochemical research. Its standard purity and commercial availability through suppliers like Bide Pharmatech highlight its relevance in laboratory settings, though specific biological activities or structural details remain unaddressed in the provided sources.

属性

分子式 |

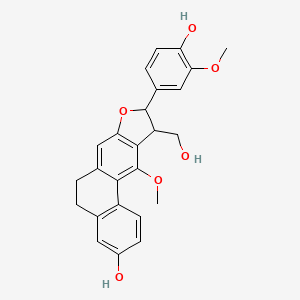

C25H24O6 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

9-(4-hydroxy-3-methoxyphenyl)-10-(hydroxymethyl)-11-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-3-ol |

InChI |

InChI=1S/C25H24O6/c1-29-20-11-15(5-8-19(20)28)24-18(12-26)23-21(31-24)10-14-4-3-13-9-16(27)6-7-17(13)22(14)25(23)30-2/h5-11,18,24,26-28H,3-4,12H2,1-2H3 |

InChI 键 |

CNSFVRRYBBNAGQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C=C4CCC5=C(C4=C3OC)C=CC(=C5)O)CO)O |

产品来源 |

United States |

准备方法

The synthesis of 5’-Demethoxycyrtonesin A involves several steps, typically starting with the preparation of the phenanthro [2,3-b]furan core. The synthetic route includes the following steps:

Formation of the phenanthro [2,3-b]furan core: This is achieved through a series of cyclization reactions.

Hydroxylation and methoxylation:

Final purification: The compound is purified using techniques like column chromatography to achieve a high purity level.

化学反应分析

5’-Demethoxycyrtonesin A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

Substitution: The hydroxyl and methoxy groups in 5’-Demethoxycyrtonesin A can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

5’-Demethoxycyrtonesin A has a wide range of scientific research applications, including:

Biology: The compound is studied for its ability to modulate cellular pathways and its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of novel drugs and therapies, leveraging its unique chemical properties and biological activities.

作用机制

The mechanism of action of 5’-Demethoxycyrtonesin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to modulate these pathways leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, it may interact with neuroprotective pathways, making it a potential candidate for treating neurodegenerative disorders.

相似化合物的比较

Structural Analogues and Functional Groups

The "demethoxy" nomenclature suggests that 5'-Demethoxycyrtonesin A is derived from a parent compound (e.g., Cyrtonesin A) via the removal of a methoxy (-OCH₃) group at the 5' position. Potential analogues include:

- Cyrtonesin A : Hypothesized to possess a methoxy group at the 5' position, which may influence solubility, bioavailability, or receptor binding compared to its demethoxy counterpart.

- Methylated Flavonoids: Compounds like Methylschumannificine-N and Methylsalsolinol-N (listed in ) share methyl or methoxy substitutions, which could serve as indirect comparators for structure-activity relationships (SAR) .

Chemical Stability and Reactivity

The absence of a methoxy group in this compound may reduce steric hindrance or alter electronic properties compared to methylated analogues. This could impact:

- Solubility : Demethoxy derivatives often exhibit higher polarity, enhancing water solubility but reducing lipid membrane permeability.

- Metabolic Stability : Methoxy groups are frequently metabolized via demethylation; their absence might prolong the compound’s half-life.

常见问题

Q. What experimental protocols are recommended for confirming the structural identity and purity of 5'-Demethoxycyrtonesin A?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula validation. For purity, employ high-performance liquid chromatography (HPLC) with UV detection at relevant wavelengths (e.g., 254 nm) and ensure ≥95% purity thresholds. Cross-reference spectral data with literature or databases, and document deviations using standardized reporting frameworks (e.g., Beilstein Journal guidelines for compound characterization) .

Q. How should researchers design initial bioactivity screening assays for this compound?

Adopt a tiered approach:

- In vitro assays : Prioritize enzyme inhibition or receptor-binding studies (e.g., kinase assays) using dose-response curves (IC50/EC50 calculations).

- Cell-based models : Use viability assays (e.g., MTT) in relevant cell lines, ensuring appropriate controls (solvent, positive/negative controls).

- Data validation : Replicate experiments ≥3 times, apply statistical tests (e.g., ANOVA), and report confidence intervals. Align protocols with open-access repositories like PubChem for transparency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and GHS guidelines:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Storage : Keep in airtight containers at -20°C, away from light and moisture. Document risk assessments using Safety Data Sheets (SDS) as per regulatory standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Systematic review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies, noting variables like assay type, cell lines, and compound purity .

- Sensitivity analysis : Identify outliers by comparing IC50 values under standardized conditions (e.g., pH, temperature).

- Mechanistic follow-up : Use CRISPR screening or proteomics to validate target engagement and rule off-target effects. Address discrepancies through collaborative replication studies .

Q. What advanced techniques are suitable for elucidating the pharmacokinetic (PK) profile of this compound?

- In vivo PK studies : Administer via intravenous/oral routes in rodent models, collect plasma samples at timed intervals, and quantify compound levels using LC-MS/MS.

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays.

- Data modeling : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Use software like Phoenix WinNonlin for curve fitting .

Q. How should researchers design a comparative study to evaluate this compound against analogs like Cyrtonesin A?

- Hypothesis-driven framework : Use the PICOT model (Population: target enzyme; Intervention: this compound; Comparison: Cyrtonesin A; Outcome: binding affinity; Timeframe: 24-hour incubation) .

- Experimental variables : Control for molar concentration, solvent type, and assay temperature.

- Statistical rigor : Apply Tukey’s HSD test for multiple comparisons and report effect sizes. Pre-register the study design on platforms like Open Science Framework to mitigate bias .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Curve fitting : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate Hill slopes and EC50 values.

- Error handling : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate data.

- Visualization : Generate heatmaps for high-throughput screening data or 3D structure-activity relationship (SAR) plots .

Q. How can researchers ensure reproducibility when publishing findings on this compound?

- FAIR data principles : Share raw NMR/MS spectra in public repositories (e.g., ChemSpider) with unique DOIs.

- Detailed methods : Adhere to Beilstein Journal guidelines, including instrument parameters (e.g., NMR frequency, LC column type).

- Negative results : Report failed synthesis attempts or inactive analogs to reduce publication bias .

Ethical and Methodological Frameworks

Q. What ethical considerations apply to in vivo studies involving this compound?

Q. How can researchers leverage AI/ML to optimize this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。